2-Methyl-1,3-cyclopentanedione
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-1,3-cyclopentanedione has been explored through various methods. A notable approach includes the cyclization of diethyl 2-methyl-3-oxoadipate using potassium tert-butoxide and the Clemmensen reduction method to produce 2-methyl-1,3-cyclopentanedione from 3-methyl-1,2,4-cyclopentanetrione (Hiraga, 1965). Another method involves acylation and annulation processes, highlighting its chemical versatility and potential for diverse synthetic applications (Meister, Sivik, & Paquette, 2003).
Molecular Structure Analysis
Research on the molecular structure of 2-Methyl-1,3-cyclopentanedione reveals its stability and the impact of pressure on its crystal structure. Studies using high-pressure X-ray diffraction show that the crystal structure of 2-Methyl-1,3-cyclopentanedione is exceptionally stable under pressure, with the main changes being the compression of intermolecular distances (Katrusiak, 1991). Charge-density analysis further elucidates the resonance within the molecule and its strong intermolecular hydrogen bonding, highlighting its unique electronic properties (Nassour et al., 2014).
Chemical Reactions and Properties
2-Methyl-1,3-cyclopentanedione participates in various chemical reactions, including regioselective rearrangements and radical cation transformations, demonstrating its reactivity and potential for chemical synthesis. The rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes showcases its reactivity and application in generating cyclopentene derivatives (Adam et al., 1994).
Physical Properties Analysis
The physical properties of 2-Methyl-1,3-cyclopentanedione, such as its crystal structure and stability under various conditions, are crucial for its application in materials science and chemistry. The high-pressure X-ray diffraction study provides valuable information about its behavior under pressure and the stability of its crystal structure (Katrusiak, 1991).
Chemical Properties Analysis
The chemical properties of 2-Methyl-1,3-cyclopentanedione, including its electron density and molecular electrostatic potential, are explored through synchrotron X-ray diffraction and charge-density analysis. These studies reveal the compound's resonance-assisted hydrogen bond and its electronic structure, providing insights into its chemical behavior and potential applications (Nassour et al., 2014).
Scientific Research Applications
Synthesis of Natural Products : 2-Alkyl-1,3-cyclopentanediones, including 2-Methyl-1,3-cyclopentanedione, are used as intermediates in the synthesis of cyclopentanoid natural products, notably estrone and related 19-norsteroids (Schick & Eichhorn, 1989).
Building Block for Syntheses : It serves as a stable, solid building block for synthesizing cyclic and polycyclic compounds containing the cyclopentane ring (Fuchs, 2001).
Hydrogen Storage Applications : Derivatives like 3-methyl-1,2-BN-cyclopentane exhibit properties suitable for hydrogen storage, highlighting thermal stability and clean desorption (Luo et al., 2013).
Electrosynthesis : Electrooxidation of catechol in the presence of 2-methyl-1,3-cyclopentanedione can lead to the electrosynthesis of specific organic compounds (Ojani et al., 2009).
Study of Molecular Interactions : Research into its behavior in solutions like CCl4 reveals insights into molecular interactions such as hydrogen bonding and dimerization (Samanta et al., 2011).
Method Development for Synthesis : New methods have been developed to synthesize 2,2-disubstituted-1,3-cyclopentanediones, demonstrating advancements in organic synthesis techniques (Ikeuchi et al., 2022).
Potential Explosive Properties : It is a product of various chemical processes like acylation and cyclization, with potential applications in the field of explosives (Meister et al., 2003).
Formation of Organic Compounds : Its derivatives are used in reactions that form various organic compounds, demonstrating its versatility in organic chemistry (Fuchs & Nilsson, 2003).
Investigating Molecular Structure : Studies also focus on its molecular structure and stability under conditions like high pressure, contributing to our understanding of molecular behavior under different physical conditions (Katrusiak, 1991).
Safety And Hazards
properties
IUPAC Name |
2-methylcyclopentane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZILEQYFQYQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227309 | |
Record name | 2-Methylcyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-cyclopentanedione | |
CAS RN |
765-69-5 | |
Record name | 2-Methyl-1,3-cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3-cyclopentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylcyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LG5VP01C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.